molecular formula C9H16O4S B14269053 Methyl 3-[(3-methoxy-3-oxopropyl)sulfanyl]-2-methylpropanoate CAS No. 184647-78-7

Methyl 3-[(3-methoxy-3-oxopropyl)sulfanyl]-2-methylpropanoate

Cat. No.: B14269053
CAS No.: 184647-78-7
M. Wt: 220.29 g/mol
InChI Key: QBBDCPSYEXEBJG-UHFFFAOYSA-N
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Description

Methyl 3-[(3-methoxy-3-oxopropyl)sulfanyl]-2-methylpropanoate is an organic compound with the molecular formula C9H16O4S. It is known for its unique structural features, which include a methoxy group, a sulfanyl group, and a methylpropanoate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(3-methoxy-3-oxopropyl)sulfanyl]-2-methylpropanoate typically involves the reaction of 3-methoxy-3-oxopropyl sulfanyl with 2-methylpropanoic acid under esterification conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is heated under reflux to facilitate the formation of the ester bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(3-methoxy-3-oxopropyl)sulfanyl]-2-methylpropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 3-[(3-methoxy-3-oxopropyl)sulfanyl]-2-methylpropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-[(3-methoxy-3-oxopropyl)sulfanyl]-2-methylpropanoate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition or modification of protein function. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[(3-methoxy-3-oxopropyl)sulfanyl]-2-methylpropanoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a methoxy group and a sulfanyl group allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound in research and industrial applications .

Properties

CAS No.

184647-78-7

Molecular Formula

C9H16O4S

Molecular Weight

220.29 g/mol

IUPAC Name

methyl 3-(3-methoxy-3-oxopropyl)sulfanyl-2-methylpropanoate

InChI

InChI=1S/C9H16O4S/c1-7(9(11)13-3)6-14-5-4-8(10)12-2/h7H,4-6H2,1-3H3

InChI Key

QBBDCPSYEXEBJG-UHFFFAOYSA-N

Canonical SMILES

CC(CSCCC(=O)OC)C(=O)OC

Origin of Product

United States

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